The Role of Deferoxamine Mesylate in the Inhibition of Ferroptosis: A Technical Guide
The Role of Deferoxamine Mesylate in the Inhibition of Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine mesylate (DFO), a clinically approved iron chelator, has garnered significant attention for its potent anti-ferroptotic properties. This technical guide provides an in-depth exploration of the mechanisms by which DFO inhibits ferroptosis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to Ferroptosis
Ferroptosis is a unique form of programmed cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and is dependent on the presence of intracellular iron.[1] It is morphologically and biochemically distinct from other cell death modalities such as apoptosis and necrosis. The core events of ferroptosis involve the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.
The induction of ferroptosis can be triggered by the inhibition of key antioxidant systems, most notably the cystine/glutamate antiporter (System Xc-) and the enzyme Glutathione Peroxidase 4 (GPX4).[2] System Xc- imports cystine for the synthesis of glutathione (GSH), an essential cofactor for GPX4. GPX4, in turn, detoxifies lipid peroxides, thereby protecting the cell from oxidative damage.
Deferoxamine Mesylate: Mechanism of Action in Ferroptosis Inhibition
Deferoxamine mesylate is a hexadentate iron chelator with a high affinity for ferric iron (Fe³⁺). Its primary mechanism in preventing ferroptosis lies in its ability to sequester intracellular labile iron, making it unavailable to participate in the Fenton reaction.[3] The Fenton reaction is a critical step in the generation of highly reactive hydroxyl radicals, which are potent initiators of lipid peroxidation.
By chelating iron, DFO effectively breaks the cycle of iron-dependent oxidative damage that is central to ferroptosis. This action prevents the accumulation of lipid ROS, thereby preserving the integrity of cellular membranes and preventing cell death.
Key Signaling Pathways Modulated by Deferoxamine Mesylate
DFO's inhibitory effect on ferroptosis is mediated through its influence on several critical signaling pathways:
-
The System Xc-/GSH/GPX4 Axis: DFO has been shown to upregulate the expression of both the solute carrier family 7 member 11 (SLC7A11), the protein subunit of System Xc-, and GPX4.[2][4] By enhancing the components of this crucial antioxidant pathway, DFO bolsters the cell's ability to combat lipid peroxidation.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: DFO can also stabilize HIF-1α, a transcription factor that plays a role in cellular adaptation to low oxygen conditions.[5] While the direct link between HIF-1α stabilization and ferroptosis inhibition is still under investigation, it is known to be involved in protective cellular responses.
Quantitative Data on Deferoxamine Mesylate's Efficacy
The following tables summarize quantitative data from various studies demonstrating the inhibitory effects of DFO on ferroptosis.
Table 1: Effect of Deferoxamine Mesylate on Cell Viability in Ferroptosis Models
| Cell Type | Ferroptosis Inducer | DFO Concentration | Outcome | Reference |
| Primary Cortical Neurons | Erastin (50 µM) | 50 µM | Significantly rescued neurons from erastin-induced death (P < 0.001). | [2] |
| Biliary Tract Cancer Cells (CCC-5) | IKE (50 µM) | 20 µM | Partially reversed the reduction in cell viability. | [1] |
| Biliary Tract Cancer Cells (HuH-28) | RSL3 (10 µM) | 20 µM | Partially reversed the reduction in cell viability. | [1] |
| Bone Marrow MSCs | H₂O₂ (0.55 mM) | 5 µM | Increased cell viability from 53% to 78.67%. | [6] |
Table 2: Effect of Deferoxamine Mesylate on Ferroptosis Markers
| Model System | Marker | DFO Treatment | Result | Reference |
| Rat Spinal Cord Injury | GPX4 protein | 100 mg/kg, i.p. | Markedly increased expression compared to SCI group (P < 0.001). | [4] |
| Rat Spinal Cord Injury | xCT (SLC7A11) protein | 100 mg/kg, i.p. | Effectively upregulated expression post-SCI (P < 0.001). | [4] |
| Rat Spinal Cord Injury | GSH levels | 100 mg/kg, i.p. | Robustly upregulated GSH levels (P < 0.001). | [4] |
| Rat Spinal Cord Injury | 4-HNE (lipid peroxidation) | 100 mg/kg, i.p. | Markedly decreased levels compared to SCI group (P < 0.001). | [4] |
| Irradiated Mouse Skin | 4-HNE (lipid peroxidation) | Topical application | Decreased to levels not significantly different from normal skin. | [7] |
| Rat Sepsis Model | MDA (lipid peroxidation) | Pre-treatment | Reduced MDA levels. | [8] |
| Al(mal)₃-induced Neurotoxicity in Rats | MDA (lipid peroxidation) | Co-treatment | Decreased MDA levels. | [9] |
| Al(mal)₃-induced Neurotoxicity in Rats | GSH levels | Co-treatment | Increased GSH levels. | [9] |
Table 3: IC50 Values of Deferoxamine Mesylate
| Cell Line | Assay | IC50 Value | Reference |
| SK-N-MC (neuroblastoma) | MTT Assay (72 hrs) | 4.51 µM | [5] |
| miPS-LLCcm (cancer stem-like) | Cell Viability | > 100 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of DFO in ferroptosis inhibition.
Induction of Ferroptosis with Erastin
-
Cell Seeding: Plate cells (e.g., primary cortical neurons, HT-1080) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight to allow for adherence.
-
DFO Pre-treatment: Pre-treat cells with the desired concentration of DFO (e.g., 50 µM) for 12 hours.[2]
-
Erastin Treatment: Add erastin to the culture medium to a final concentration of 50 µM.[2]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment: Measure cell viability using a standard method such as the MTT assay.
Measurement of Lipid ROS with C11-BODIPY 581/591
-
Cell Preparation: Culture cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy.
-
Staining: Incubate cells with 2 µM C11-BODIPY 581/591 in Hank's Balanced Salt Solution (HBSS) for 15 minutes at 37°C.
-
Washing: Remove the probe by washing the cells twice with HBSS.
-
Treatment: Induce ferroptosis with an appropriate inducer (e.g., RSL3 at 20 µM) in the presence or absence of DFO.
-
Imaging: Immediately acquire images using a fluorescence microscope or a high-content imaging system. The C11-BODIPY probe will shift its fluorescence emission from red (~591 nm) to green (~510 nm) upon oxidation.
-
Analysis: Quantify lipid ROS levels by calculating the ratio of the green to red fluorescence intensity.
Western Blotting for GPX4 and SLC7A11
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 dilution) and SLC7A11 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR) for SLC7A11 and GPX4
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for SLC7A11 and GPX4. A typical reaction includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH or β-actin.
Cell Viability Assay (MTT)
-
Cell Treatment: After treating the cells with a ferroptosis inducer and/or DFO in a 96-well plate, remove the culture medium.
-
MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
TUNEL Assay for Cell Death Detection
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI.
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Conclusion
Deferoxamine mesylate is a potent inhibitor of ferroptosis, acting primarily through the chelation of intracellular iron. This action disrupts the iron-dependent lipid peroxidation that is the hallmark of this cell death pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating ferroptosis and the therapeutic potential of DFO. Further research into the nuanced roles of DFO in modulating ferroptosis-related signaling pathways will continue to advance our understanding of this critical process and may lead to the development of novel therapeutic strategies for a range of diseases.
References
- 1. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 2. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferoxamine Mesylate | DFOM | ferroptosis inhibitor | TargetMol [targetmol.com]
- 4. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis Inhibition with Deferoxamine Alleviates Radiation-Induced Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferoxamine attenuates sepsis-induced liver injury by suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
